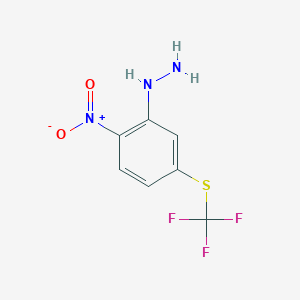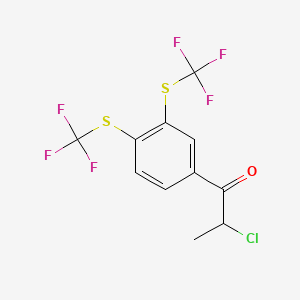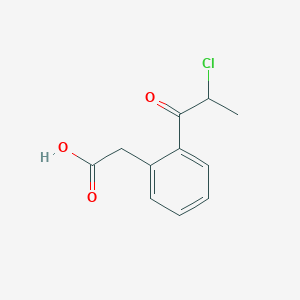
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxymethyl group, a phenyl ring, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a carboxymethyl group is introduced to a phenyl ring. This is followed by chlorination of the propanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyphenyl)-2-chloropropan-1-one
- 1-(2-Methylphenyl)-2-chloropropan-1-one
- 1-(2-Nitrophenyl)-2-chloropropan-1-one
Uniqueness
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of the carboxymethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
2-[2-(2-chloropropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)11(15)9-5-3-2-4-8(9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) |
Clave InChI |
IBAIGZSAFHFKJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


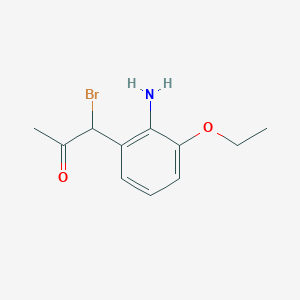

![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
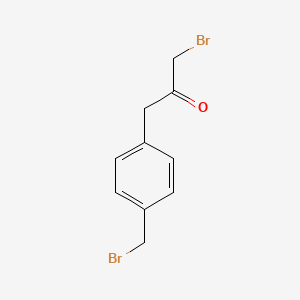
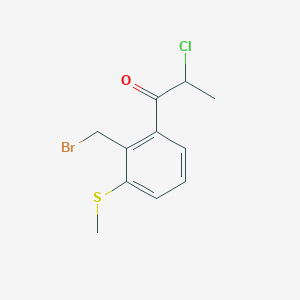
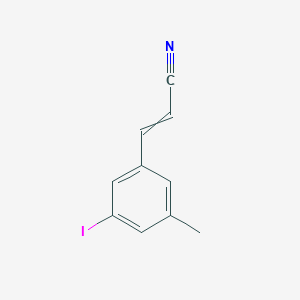
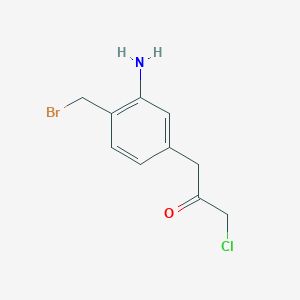
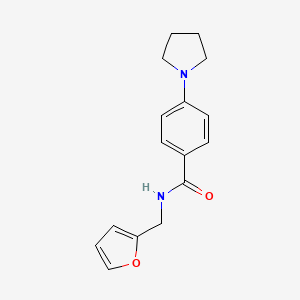
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
